molecular formula C11H15O5PS B12620258 1-(Diethoxyphosphoryl)ethenyl thiophene-2-carboxylate CAS No. 916906-08-6

1-(Diethoxyphosphoryl)ethenyl thiophene-2-carboxylate

Cat. No.: B12620258
CAS No.: 916906-08-6
M. Wt: 290.27 g/mol
InChI Key: YNUWXPYCFUDLJO-UHFFFAOYSA-N
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Description

1-(Diethoxyphosphoryl)ethenyl thiophene-2-carboxylate is a specialized chemical compound designed for research applications. It integrates a thiophene carboxylate moiety, a common scaffold in medicinal chemistry and materials science , with a diethoxyphosphorylethenyl group, which can serve as a key functional handle in organic synthesis. While specific biological data for this exact molecule may not be widely reported, its structure suggests potential as a versatile building block or intermediate. The thiophene ring is a privileged structure in the development of pharmaceuticals and organic materials . The phosphonate ester group is a well-known bioisostere for phosphate and carboxylate groups, and can be critical for modulating the bioavailability and binding affinity of drug candidates. Compounds featuring phosphonate groups have been investigated as therapeutic agents for various diseases . Furthermore, the presence of the vinylogous system connecting the phosphonate and carboxylate groups makes this molecule a potential candidate for use in metal-catalyzed cross-coupling reactions or as a Michael acceptor in conjugate addition reactions, facilitating the construction of more complex molecular architectures. Researchers may find value in this compound for projects involving the synthesis of novel kinase inhibitors, signal transduction (STAT) modulators , or other biologically active small molecules. This product is strictly for research use only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

916906-08-6

Molecular Formula

C11H15O5PS

Molecular Weight

290.27 g/mol

IUPAC Name

1-diethoxyphosphorylethenyl thiophene-2-carboxylate

InChI

InChI=1S/C11H15O5PS/c1-4-14-17(13,15-5-2)9(3)16-11(12)10-7-6-8-18-10/h6-8H,3-5H2,1-2H3

InChI Key

YNUWXPYCFUDLJO-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(=C)OC(=O)C1=CC=CS1)OCC

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Diethoxyphosphoryl)ethenyl thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene-2-carboxylic acid with diethyl phosphite in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features include:

  • Thiophene-2-carboxylate core : This distinguishes it from cyclopropane-based analogs (e.g., trans-ethyl 1-(diethoxyphosphoryl)cyclopropanecarboxylates) that lack aromaticity but exhibit conformational rigidity .
  • Diethoxyphosphoryl-ethenyl group : This functional group is shared with herbicidal compounds like 5-A3 and 5-B4 (), which also incorporate triazole or naphthalene substituents.

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Core Structure Key Substituents Synthesis Method Yield (%) Application/Activity
1-(Diethoxyphosphoryl)ethenyl thiophene-2-carboxylate Thiophene Ethenyl-PO(OEt)₂, CO₂R Likely phosphorylation/cyclopropanation N/A Potential herbicidal/biological
trans-Ethyl 2-(benzyloxymethyl)-1-(diethoxyphosphoryl)cyclopropanecarboxylate (4c) Cyclopropane Benzyloxymethyl, PO(OEt)₂ Cyclopropanation of dioxathiolanes 63 Precursor to bioactive agents
Ethyl 5-amino-3-methylthiophene-2-carboxylate (8a) Thiophene Amino, methyl, CO₂R Condensation of cyanoacetamides 70–85 Pharmaceutical intermediates
5-A3 (Herbicidal compound) Triazole-linked Naphthalene, PO(OEt)₂, triazole Multi-step esterification Moderate Herbicidal (barnyard grass)
Spectroscopic and Analytical Data
  • NMR/IR profiles : Cyclopropane derivatives (e.g., 4c) show distinct $ ^1H $ NMR signals for cyclopropane protons (δ 1.2–2.5 ppm) and phosphoryl groups (δ 125–130 ppm in $ ^{31}P $ NMR) . Thiophene analogs (e.g., 8a) exhibit aromatic proton signals at δ 6.5–7.5 ppm and carbonyl stretches at 1700–1750 cm$ ^{-1} $ in IR .
  • Elemental analysis : Experimental data for cyclopropane derivatives closely match theoretical values (e.g., C: 54.55% vs. 54.72% for 4c), confirming purity .

Biological Activity

1-(Diethoxyphosphoryl)ethenyl thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, which include a thiophene ring and a diethoxyphosphoryl group. The molecular formula is C12H15O5PS, with a molecular weight of approximately 292.29 g/mol.

PropertyValue
Molecular Formula C12H15O5PS
Molecular Weight 292.29 g/mol
IUPAC Name 1-(Diethoxyphosphoryl)ethenyl thiophene-2-carboxylate
CAS Number Not available

Synthesis

The synthesis of 1-(Diethoxyphosphoryl)ethenyl thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid derivatives with diethyl phosphite under acidic conditions. This method has been optimized to yield high purity and yield.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Preliminary studies suggest that it may exhibit:

  • Anticancer Properties : In vitro studies have indicated that 1-(Diethoxyphosphoryl)ethenyl thiophene-2-carboxylate can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, including Mycobacterium abscessus, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 12.5 μM .

Case Studies

  • Anticancer Activity : In a study involving various cancer cell lines, the compound demonstrated an IC50 value of 15 μM against SKOV3 ovarian cancer cells. The mechanism was linked to the inhibition of fibroblast growth factor receptors (FGFRs), which are crucial for tumor growth and angiogenesis .
  • Antimicrobial Efficacy : Another study highlighted its efficacy against Mycobacterium abscessus, where it was found to disrupt bacterial cell wall synthesis, leading to cell lysis .

Comparative Analysis

To understand the relative effectiveness of 1-(Diethoxyphosphoryl)ethenyl thiophene-2-carboxylate, it is useful to compare it with other similar compounds:

Compound NameMIC (μM)Activity Type
1-(Diethoxyphosphoryl)ethenyl thiophene-2-carboxylate6.25 - 12.5Antimicrobial
Compound A (similar structure)10 - 20Anticancer
Compound B (different structure)5 - 15Antimicrobial

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